9,11-Anhydrobudesonide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

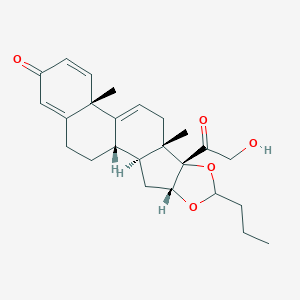

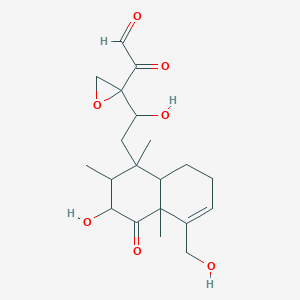

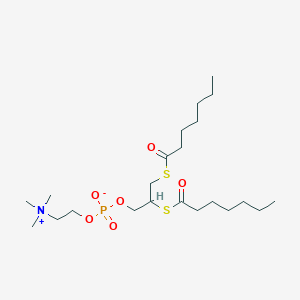

9,11-Anhydrobudesonide is a synthetic glucocorticoid compound, structurally related to budesonide. It is known for its potent anti-inflammatory properties and is often studied as an impurity of budesonide. The molecular formula of this compound is C25H32O5, and it has a molecular weight of 412.52 g/mol .

Mechanism of Action

Target of Action

9,11-Anhydrobudesonide is a derivative of Budesonide . Budesonide is a glucocorticoid used to treat inflammatory conditions of the lungs and intestines such as asthma, COPD, Crohn’s disease, and ulcerative colitis . The primary target of Budesonide, and likely this compound, is the glucocorticoid receptor . This receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days .

Mode of Action

Budesonide binds to the glucocorticoid receptor, leading to decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days .

Pharmacokinetics

After oral administration, the time to maximum plasma Budesonide concentration occurred 1 hour post-dose and the half-life of Budesonide was 3.3–3.5 hours .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,11-Anhydrobudesonide typically involves the dehydration of budesonide. This process can be achieved through various chemical reactions, including the use of dehydrating agents such as sulfuric acid or phosphoric acid under controlled conditions. The reaction is carried out at elevated temperatures to facilitate the removal of water molecules from budesonide, resulting in the formation of this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. Continuous flow processes are often employed to ensure consistent quality and yield. These processes involve the use of flow reactors where the reaction parameters such as temperature, flow rate, and residence time are carefully controlled to optimize the production of this compound .

Chemical Reactions Analysis

Types of Reactions: 9,11-Anhydrobudesonide undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

9,11-Anhydrobudesonide has several scientific research applications, including:

Chemistry: It is used as a reference standard in the analysis of budesonide impurities.

Biology: It is studied for its anti-inflammatory properties and potential therapeutic applications.

Medicine: Research is ongoing to explore its potential use in treating inflammatory diseases such as asthma and inflammatory bowel disease.

Comparison with Similar Compounds

Budesonide: A glucocorticoid used to treat asthma and inflammatory bowel disease.

Prednisolone: Another glucocorticoid with similar anti-inflammatory properties.

Dexamethasone: A potent glucocorticoid used in various inflammatory and autoimmune conditions.

Comparison: 9,11-Anhydrobudesonide is unique in its structure due to the absence of a hydroxyl group at the 11th position, which differentiates it from budesonide. This structural difference can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for studying the effects of structural modifications on glucocorticoid activity .

Properties

IUPAC Name |

(1S,2S,4R,8S,9S,13S)-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-16-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O5/c1-4-5-22-29-21-13-19-17-7-6-15-12-16(27)8-10-23(15,2)18(17)9-11-24(19,3)25(21,30-22)20(28)14-26/h8-10,12,17,19,21-22,26H,4-7,11,13-14H2,1-3H3/t17-,19+,21-,22?,23+,24+,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHUSGMMTUEBEE-RHFXYJBUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4=CCC3(C2(O1)C(=O)CO)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5(C4=CC[C@@]3([C@@]2(O1)C(=O)CO)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313474-58-7 |

Source

|

| Record name | 9,11-Anhydrobudesonide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313474587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,11-ANHYDROBUDESONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGK3X9TC3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine](/img/structure/B124868.png)

![[(1S,12S,14S)-9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] acetate](/img/structure/B124873.png)

![1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene](/img/structure/B124891.png)

![5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B124899.png)